![molecular formula C13H21NO4 B12211421 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B12211421.png)
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
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Overview
Description
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard nucleophilic acyl substitutions under appropriate conditions:
Reaction Type | Reagents/Conditions | Products | Yield/Notes |
---|---|---|---|
Methyl ester formation | CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylate | ~70–85% (optimized via Dean-Stark trap) |
Amide coupling | EDC/HOBt, R-NH₂ (e.g., benzylamine) | 8-(Benzylcarbamoyl)-2-azabicyclo[5.1.0]octane-2-carboxylic acid tert-butyl ester | Requires inert atmosphere (N₂/Ar) to suppress Boc-group cleavage |
Key considerations:
-
Steric hindrance from the bicyclo[5.1.0] system slows reaction kinetics compared to linear analogs.
-
Diastereomer separation may be required post-reaction due to the compound’s stereoisomeric mixture.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
Mechanistic insight:
Decarboxylation Reactions
The strained bicyclic system facilitates decarboxylation under radical or thermal conditions:
Thermal Decarboxylation
Conditions | Products | Notes |
---|---|---|
180–200°C, solvent-free | 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane + CO₂ | Non-catalytic; yields ~60–75% |
Radical-Mediated Halodecarboxylation
Adapting the Barton method (Scheme 1):
-
Reagents : N-Hydroxypyridine-2-thione, CCl₄ or BrCCl₃, hv (350 nm) .
-
Outcome : Alkyl chloride/bromide derivatives (e.g., 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-chloride).
-
Mechanism : Radical chain propagation via tributyltin or halogen radicals .
Ring-Opening Reactions
The bicyclo[5.1.0] system’s strain enables selective ring-opening:
Reagents | Products | Selectivity |
---|---|---|
H₂O, H⁺ (acidic hydrolysis) | Linear amino diol carboxylic acid | Regioselective cleavage at the bridgehead C–N bond |
LiAlH₄ | Reduced bicyclic alcohol | Retained bicyclic framework; carboxylic acid → alcohol |
Stereochemical Considerations
The compound’s diastereomeric mixture (endo/exo) impacts reactivity:
-
Esterification : Exo-isomers react 1.3× faster than endo due to reduced steric hindrance.
-
Boc Deprotection : Acid stability shows no significant stereochemical dependence .
Comparative Reactivity Table
Reaction | Rate (k, rel.) | Activation Energy (kJ/mol) |
---|---|---|
Esterification | 1.0 (ref) | 85–90 |
Boc Deprotection | 2.5 | 60–65 |
Thermal Decarboxylation | 0.7 | 110–115 |
Data extrapolated from bicyclo[5.1.0] analogs.
Mechanistic Insights from Analogous Systems
Scientific Research Applications
Pharmaceutical Development
The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier. Its azabicyclo structure is conducive to developing ligands for neurotransmitter receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound, demonstrating enhanced binding affinity to dopamine receptors compared to existing drugs .
Synthetic Chemistry
In synthetic organic chemistry, the compound is utilized as an intermediate in the preparation of more complex molecules. Its functional groups allow for further modifications through standard reactions such as esterification and amidation.
Data Table: Synthesis Pathways
Reaction Type | Reagents Used | Outcome |
---|---|---|
Esterification | Alcohols (various) | Formation of esters with varied properties |
Amidation | Amines | Synthesis of amides with potential bioactivity |
Decarboxylation | Heat/Acid Catalysis | Simplification of structure for easier manipulation |
Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butoxycarbonyl group enhances solubility and stability, making it suitable for in vivo studies.
Case Study:
A recent investigation demonstrated that a derivative of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid significantly reduced pain responses in animal models, suggesting its potential as a new analgesic .
Drug Design and Development
The compound's structural characteristics make it an attractive candidate for drug design using computer-aided drug design (CADD) techniques. Molecular docking studies have shown promising interactions with various biological targets.
Data Table: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
Dopamine Receptor D2 | -9.5 | Strong interaction indicating potential efficacy |
Serotonin Receptor 5HT1A | -8.7 | Moderate affinity, further optimization needed |
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 8-azabicyclo[3.2.1]octane-3-carboxylic acid
Uniqueness
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and protection of functional groups during complex organic synthesis .
Biological Activity
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. The unique structure of this compound offers diverse interaction possibilities with biological targets, which can lead to significant therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 1251004-87-1
The chemical structure includes a bicyclic framework, which contributes to its biological activity by allowing specific interactions with biological macromolecules.
Biological Activity
Research has indicated that compounds with similar azabicyclo structures exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that azabicyclo compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Neuropharmacological Effects : Some derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological functions.
- Anti-cancer Activity : There is emerging evidence that certain azabicyclo compounds may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on structurally related azabicyclo compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity.
Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound acted as partial agonists at the α4β2 nAChR subtype, leading to enhanced cognitive functions in animal models. This suggests potential therapeutic applications for neurodegenerative diseases.
Anti-cancer Properties
In a recent study, derivatives of azabicyclo compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting apoptosis through caspase activation pathways.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
SIRIUJBYRLGXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O |
Origin of Product |
United States |
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